molecular formula C13H16N2O3S2 B6963216 N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide

Cat. No.: B6963216
M. Wt: 312.4 g/mol
InChI Key: CMJHYIYEZVPEKX-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a methoxypyridine moiety and a trimethylthiophene sulfonamide group, making it an interesting subject for chemical and pharmaceutical research. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

The synthesis of N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine-3-amine and 4,5-dimethylthiophene-2-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-methoxypyridine-3-amine is reacted with 4,5-dimethylthiophene-2-sulfonyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, triethylamine), and oxidizing or reducing agents.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group is known for its potential antibacterial and antifungal activities, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and inflammatory diseases.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The methoxypyridine moiety may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide can be compared with other sulfonamide compounds such as:

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound also contains a methoxypyridine moiety but differs in the presence of a thiazole ring instead of a thiophene ring.

    N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine: Similar to the previous compound, this one has a pyrazine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of a methoxypyridine moiety and a trimethylthiophene sulfonamide group, which may confer distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N,4,5-trimethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-9-7-13(19-10(9)2)20(16,17)15(3)11-5-6-12(18-4)14-8-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHYIYEZVPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(C)C2=CN=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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